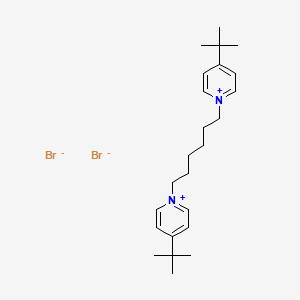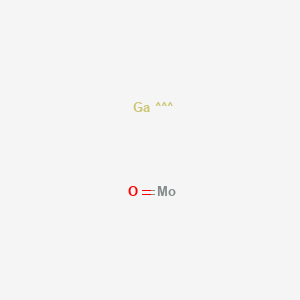
Gallium--oxomolybdenum (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gallium–oxomolybdenum (1/1) is a compound that combines the elements gallium and molybdenum in a specific stoichiometric ratio
准备方法
Synthetic Routes and Reaction Conditions
Gallium–oxomolybdenum (1/1) can be synthesized through various methods, including solid-state reactions and hydrothermal synthesis. One common approach involves reacting gallium oxide with molybdenum oxide at high temperatures. The reaction typically takes place in a controlled atmosphere to prevent oxidation or reduction of the reactants. The reaction conditions, such as temperature and pressure, are carefully optimized to ensure the formation of the desired compound.
Industrial Production Methods
In an industrial setting, the production of gallium–oxomolybdenum (1/1) may involve large-scale solid-state reactions or chemical vapor deposition techniques. These methods allow for the production of high-purity compounds with consistent properties. The choice of method depends on the desired application and the required purity of the final product.
化学反应分析
Types of Reactions
Gallium–oxomolybdenum (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific chemical environment and the presence of other reagents.
Common Reagents and Conditions
Oxidation Reactions: Gallium–oxomolybdenum (1/1) can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions typically occur under acidic or basic conditions.
Reduction Reactions: Reduction of gallium–oxomolybdenum (1/1) can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often carried out in an inert atmosphere to prevent unwanted side reactions.
Substitution Reactions: Substitution reactions involve the replacement of one or more atoms in the compound with other atoms or groups. These reactions can be facilitated by using appropriate catalysts and reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce higher oxidation state compounds, while reduction reactions may yield lower oxidation state compounds or elemental forms of the constituent elements.
科学研究应用
Gallium–oxomolybdenum (1/1) has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Chemistry: In chemistry, gallium–oxomolybdenum (1/1) is used as a catalyst in various organic and inorganic reactions. Its ability to facilitate redox reactions makes it valuable in synthetic chemistry.
Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interfere with cellular processes makes it a candidate for drug development.
Medicine: Gallium–oxomolybdenum (1/1) is explored for its potential use in medical imaging and as a therapeutic agent. Its unique chemical properties allow it to target specific biological pathways.
Industry: In industrial applications, this compound is used in the production of advanced materials, such as semiconductors and optoelectronic devices
作用机制
The mechanism by which gallium–oxomolybdenum (1/1) exerts its effects is complex and involves multiple pathways. In biological systems, it can mimic the behavior of essential metals like iron, disrupting cellular processes that depend on metal ions. This disruption can lead to the inhibition of bacterial growth or the induction of cell death in cancer cells. The compound’s ability to participate in redox reactions also plays a crucial role in its mechanism of action.
相似化合物的比较
Gallium–oxomolybdenum (1/1) can be compared with other similar compounds, such as gallium oxide and molybdenum oxide. While these compounds share some properties, gallium–oxomolybdenum (1/1) exhibits unique characteristics due to the combination of gallium and molybdenum. For example, it may have different catalytic properties or biological activities compared to its individual components.
List of Similar Compounds
- Gallium oxide
- Molybdenum oxide
- Gallium sulfide
- Molybdenum sulfide
属性
CAS 编号 |
61393-70-2 |
|---|---|
分子式 |
GaMoO |
分子量 |
181.67 g/mol |
InChI |
InChI=1S/Ga.Mo.O |
InChI 键 |
XFFMNEQIVFERIU-UHFFFAOYSA-N |
规范 SMILES |
O=[Mo].[Ga] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Methoxy-2-methyl-4-[(2-methylphenyl)methyl]benzene](/img/structure/B14588963.png)
![4-[5-(2-Chlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrrol-3-yl]pyridine](/img/structure/B14588968.png)
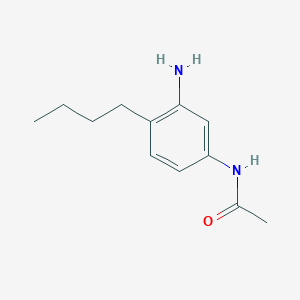
![Butyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588975.png)
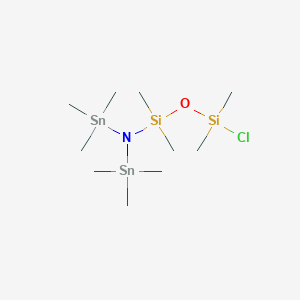
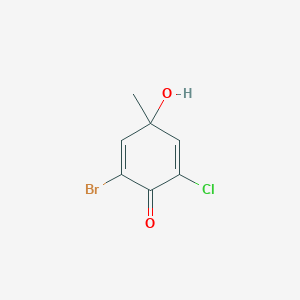

![2,4-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14588988.png)


![3-(4H-Furo[3,2-b]indol-2-yl)prop-2-enamide](/img/structure/B14589012.png)
![N-[4-(4-Methoxybenzoyl)-5-methyl-1H-pyrrol-3-yl]glycinamide](/img/structure/B14589017.png)
